-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (1-éthyl-3-méthyl-1H-pyrazol-4-yl)méthylamine » est une molécule organique complexe comportant deux cycles pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « (1-éthyl-3-méthyl-1H-pyrazol-4-yl)méthylamine » implique généralement des réactions organiques en plusieurs étapes. L’étape initiale comprend souvent la formation des cycles pyrazole par des réactions de cyclisation impliquant des hydrazines et des 1,3-dicétones. Les étapes suivantes impliquent l’introduction des groupes éthyle, méthyle et propan-2-yle par des réactions d’alkylation. L’étape finale implique généralement le couplage des deux cycles pyrazole par l’intermédiaire d’un pont méthylène, facilité par des réactifs tels que le formaldéhyde en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Des conditions réactionnelles optimisées, telles que le contrôle de la température, le choix du solvant et l’utilisation de catalyseurs, sont essentielles pour garantir un rendement et une pureté élevés. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
« (1-éthyl-3-méthyl-1H-pyrazol-4-yl)méthylamine » peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation des oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction à l’aide d’agents comme le borohydrure de sodium peuvent convertir le composé en ses formes réduites, ce qui peut modifier ses groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, températures douces.
Substitution : Halogénures d’alkyle, nucléophiles comme les amines ou les thiols, solvants comme l’éthanol ou l’acétonitrile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de pyrazole, tandis que la réduction peut produire divers dérivés réduits du composé d’origine.
Applications de la recherche scientifique
Chimie
En chimie, « (1-éthyl-3-méthyl-1H-pyrazol-4-yl)méthylamine » est utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie
En recherche biologique, ce composé peut servir de ligand en chimie de coordination, formant des complexes avec des ions métalliques. Ces complexes peuvent être étudiés pour leur activité biologique, y compris leurs propriétés antimicrobiennes ou anticancéreuses potentielles.
Médecine
En médecine, les dérivés de ce composé pourraient être étudiés pour leurs propriétés pharmacologiques. La présence de cycles pyrazole suggère une activité potentielle en tant qu’inhibiteurs enzymatiques ou modulateurs des récepteurs, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de produits chimiques de spécialité, de produits agrochimiques ou comme intermédiaire dans la production de produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may serve as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of pyrazole rings suggests potential activity as enzyme inhibitors or receptor modulators, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de « (1-éthyl-3-méthyl-1H-pyrazol-4-yl)méthylamine » dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Les cycles pyrazole peuvent participer à des liaisons hydrogène, des interactions π-π et à la coordination avec des ions métalliques, ce qui influence l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-éthyl-3-méthyl-1H-pyrazole
- 1-(propan-2-yl)-1H-pyrazole
- 4-méthyl-1H-pyrazole
Unicité
« (1-éthyl-3-méthyl-1H-pyrazol-4-yl)méthylamine » est unique en raison de la présence de deux cycles pyrazole liés par un pont méthylène, ainsi que de substituants éthyle, méthyle et propan-2-yle distincts. Cette complexité structurale confère des propriétés chimiques et physiques uniques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C14H23N5 |
|---|---|
Poids moléculaire |
261.37 g/mol |
Nom IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-10-14(12(4)17-18)8-15-6-13-7-16-19(9-13)11(2)3/h7,9-11,15H,5-6,8H2,1-4H3 |
Clé InChI |
UQGFBWMDABJJSC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


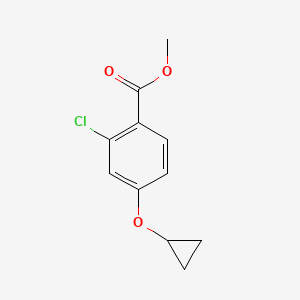
![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)





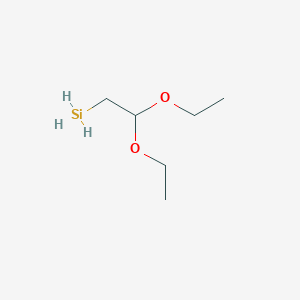
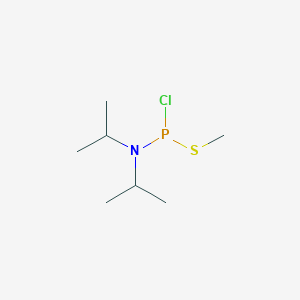
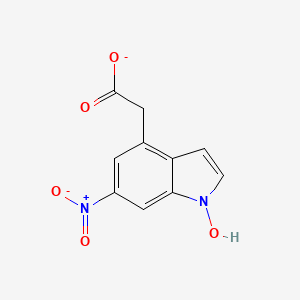
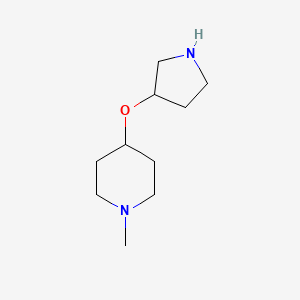
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
